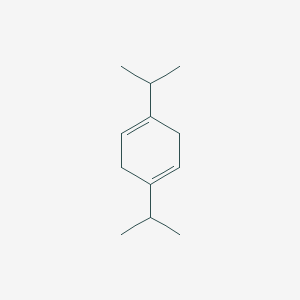

1,4-Di(propan-2-yl)cyclohexa-1,4-diene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

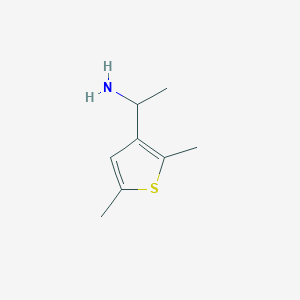

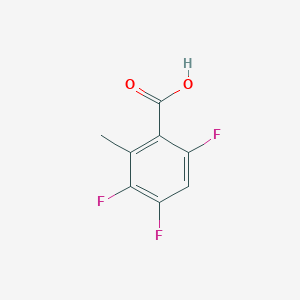

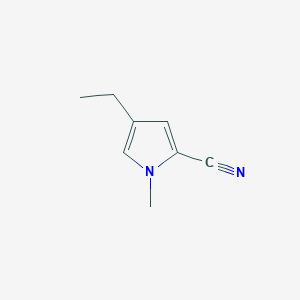

1,4-Di(propan-2-yl)cyclohexa-1,4-diene, also known as DPC, is a chemical compound that has been used in scientific research for its unique properties. This compound is a cyclic hydrocarbon that contains two isopropyl groups on opposite sides of the cyclohexene ring. DPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry, due to its ability to interact with specific targets in the body.

Wirkmechanismus

1,4-Di(propan-2-yl)cyclohexa-1,4-diene interacts with specific targets in the body through its unique structure. The isopropyl groups on opposite sides of the cyclohexene ring allow 1,4-Di(propan-2-yl)cyclohexa-1,4-diene to interact with hydrophobic pockets in proteins and lipids. This interaction can lead to changes in the conformation and function of these targets, which can have downstream effects on cellular signaling pathways.

Biochemical and Physiological Effects:

1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can induce conformational changes in proteins and lipids, leading to altered function. In vivo studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can affect cellular signaling pathways and lead to changes in cellular metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in lab experiments is its unique structure, which allows it to interact with specific targets in the body. This specificity can be useful in studying the function of proteins and lipids. However, one limitation of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.

Zukünftige Richtungen

There are several future directions for research involving 1,4-Di(propan-2-yl)cyclohexa-1,4-diene. One direction is the synthesis of new compounds based on the structure of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, with potential therapeutic properties. Another direction is the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene as a probe to study the function of specific proteins and lipids in the body. Additionally, the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in drug discovery and development could lead to the identification of new targets for therapeutic intervention.

Synthesemethoden

The synthesis of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. In the case of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, the diene used is cyclohexa-1,4-diene, and the dienophile is isopropenyl acetate. The Friedel-Crafts alkylation method involves the reaction of a benzene ring with an alkyl halide in the presence of a Lewis acid catalyst. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.

Wissenschaftliche Forschungsanwendungen

1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a probe to study the structure and function of proteins, specifically the interaction between proteins and lipids. In pharmacology, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a ligand to study the binding of drugs to specific targets in the body. In medicinal chemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a starting material to synthesize new compounds with potential therapeutic properties.

Eigenschaften

CAS-Nummer |

114300-89-9 |

|---|---|

Molekularformel |

C12H20 |

Molekulargewicht |

164.29 g/mol |

IUPAC-Name |

1,4-di(propan-2-yl)cyclohexa-1,4-diene |

InChI |

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |

InChI-Schlüssel |

PHQGCMVBXNSXJE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CCC(=CC1)C(C)C |

Kanonische SMILES |

CC(C)C1=CCC(=CC1)C(C)C |

Synonyme |

1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)